molecular formula C11H10N2S B8558129 2,3-Dihydrothieno[3,2-b]quinolin-9-amine

2,3-Dihydrothieno[3,2-b]quinolin-9-amine

Cat. No. B8558129
M. Wt: 202.28 g/mol
InChI Key: KFMKBECNQXAAIX-UHFFFAOYSA-N
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Patent
US05208330

Procedure details

Anthranilonitrile (4.80 g) and tetrahydrothiophen-3-one (8.17 g) were stirred until a homogeneous mixture was obtained and then freshly fused ZnCl2 (8.0 g) was added and the reaction mixture heated at 120°. After 2 hours, 30 ml of 1,2-dichloroethane was added and the reaction mixture refluxed for an additional 2 hours. At the end of this time the reaction mixture was distributed between 10% NaOH solution and 2-butanone, after which the organic phase was separated, dried, concentrated and purified by flash chromatography (5% i-PrOH/CH2Cl2). Combination of the product-containing fractions gave 2.61 g of product that was pure to thin layer chromatography. This product was combined with that obtained in another run and recrystallized from EtOAc to give analytically pure material, mp 210°-212°.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[S:10]1[CH2:14][CH2:13][C:12](=O)[CH2:11]1.ClCCCl.[OH-].[Na+]>[Cl-].[Cl-].[Zn+2].CC(=O)CC>[NH2:9][C:1]1[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=[C:12]2[CH2:13][CH2:14][S:10][C:11]=12 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N
Name
Quantity
8.17 g
Type
reactant
Smiles
S1CC(CC1)=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
8 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated at 120°
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which the organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (5% i-PrOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C(=NC=3C=CC=CC13)CCS2
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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